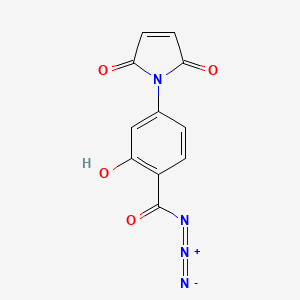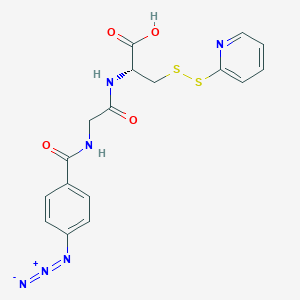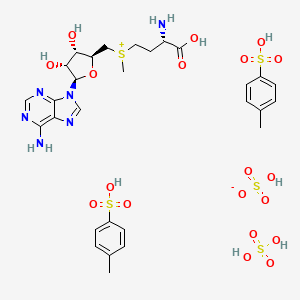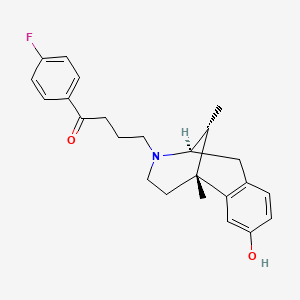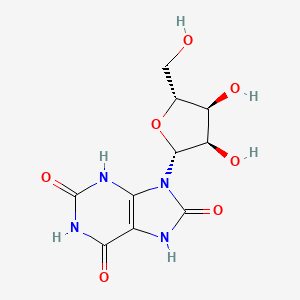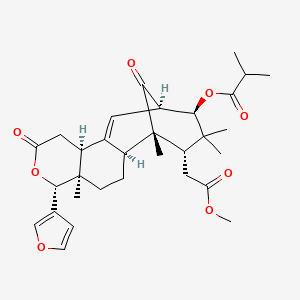![molecular formula C21H25N3O6S B1229998 3-[N-(2-Carboxyethyl)methylamino]-7-[N-ethyl(3-sulfonatopropyl)amino]phenoxazin-5-ium CAS No. 343257-52-3](/img/structure/B1229998.png)
3-[N-(2-Carboxyethyl)methylamino]-7-[N-ethyl(3-sulfonatopropyl)amino]phenoxazin-5-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[N-(2-Carboxyethyl)methylamino]-7-[N-ethyl(3-sulfonatopropyl)amino]phenoxazin-5-ium is a synthetic organic compound known for its vibrant color and utility in various scientific applications. This compound is part of the phenoxazine family, which is characterized by a tricyclic structure containing nitrogen and oxygen atoms. It is often used in biological staining and as a fluorescent dye due to its ability to bind to nucleic acids and proteins, making it valuable in microscopy and molecular biology.
Applications De Recherche Scientifique
3-[N-(2-Carboxyethyl)methylamino]-7-[N-ethyl(3-sulfonatopropyl)amino]phenoxazin-5-ium has a wide range of applications in scientific research:
Biological Staining: It is used as a fluorescent dye for staining cells and tissues, aiding in the visualization of cellular structures under a microscope.
Molecular Biology: The compound binds to nucleic acids, making it useful in techniques such as gel electrophoresis and fluorescence in situ hybridization (FISH).
Medical Diagnostics: It is employed in diagnostic assays to detect specific biomolecules, contributing to the diagnosis of diseases.
Industrial Applications: The compound is used in the development of sensors and as a tracer in various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[N-(2-Carboxyethyl)methylamino]-7-[N-ethyl(3-sulfonatopropyl)amino]phenoxazin-5-ium typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the phenoxazine core, which can be derived from phenoxazine or its derivatives.
Functional Group Introduction: The introduction of the carboxyethyl and sulfonatopropyl groups is achieved through nucleophilic substitution reactions. Methylamine and ethylamine are used to introduce the amino groups.
Reaction Conditions: The reactions are usually carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to facilitate the nucleophilic substitution.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimizations for cost-effectiveness and efficiency. Continuous flow reactors and automated synthesis platforms are often employed to enhance reaction rates and yields. Industrial production also involves stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of imines or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may alter its fluorescence properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can introduce alkyl or acyl groups, modifying the compound’s properties.
Mécanisme D'action
The mechanism by which 3-[N-(2-Carboxyethyl)methylamino]-7-[N-ethyl(3-sulfonatopropyl)amino]phenoxazin-5-ium exerts its effects involves its ability to interact with biological molecules:
Molecular Targets: The compound primarily targets nucleic acids and proteins, binding through electrostatic interactions and hydrogen bonding.
Pathways Involved: Upon binding, it can induce conformational changes in the target molecules, enhancing their visibility under fluorescence microscopy. This interaction is crucial for its role in staining and diagnostic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenoxazine: The parent compound, which lacks the functional groups present in 3-[N-(2-Carboxyethyl)methylamino]-7-[N-ethyl(3-sulfonatopropyl)amino]phenoxazin-5-ium.
Nile Blue: Another phenoxazine derivative used as a dye, but with different substituents that alter its staining properties.
Resazurin: A phenoxazine compound used as a redox indicator in cell viability assays.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct fluorescence properties and binding affinities. These characteristics make it particularly suitable for applications requiring high sensitivity and specificity in biological staining and diagnostics.
This detailed overview highlights the significance and versatility of this compound in various scientific fields
Propriétés
Numéro CAS |
343257-52-3 |
|---|---|
Formule moléculaire |
C21H25N3O6S |
Poids moléculaire |
447.5 g/mol |
Nom IUPAC |
3-[[7-[ethyl(3-sulfopropyl)amino]phenoxazin-3-ylidene]-methylazaniumyl]propanoate |
InChI |
InChI=1S/C21H25N3O6S/c1-3-24(10-4-12-31(27,28)29)16-6-8-18-20(14-16)30-19-13-15(5-7-17(19)22-18)23(2)11-9-21(25)26/h5-8,13-14H,3-4,9-12H2,1-2H3,(H-,25,26,27,28,29) |
Clé InChI |
RCTKCVWZEGPPCK-UHFFFAOYSA-N |
SMILES |
CCN(CCCS(=O)(=O)[O-])C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)CCC(=O)O)C=C3O2 |
SMILES canonique |
CCN(CCCS(=O)(=O)O)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)CCC(=O)[O-])C=C3O2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-[(4-fluorophenyl)methyl]-3,5-dimethyl-4-pyrazolyl]-5-(2-furanyl)-3-isoxazolecarboxamide](/img/structure/B1229915.png)
![N-[1-[(4-chlorophenyl)methyl]-5-methyl-3-pyrazolyl]-5-(3,4-dimethoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B1229917.png)
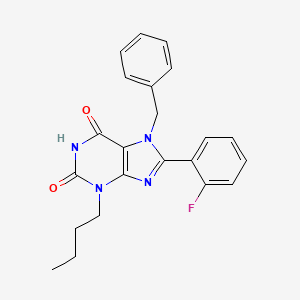
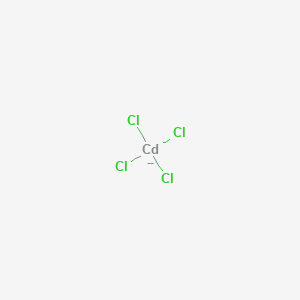
![4-(dimethylsulfamoyl)benzoic acid [2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] ester](/img/structure/B1229921.png)
![Spiro[4.4]nonane-1,6-diol](/img/structure/B1229922.png)
![3-(1,3-benzodioxol-5-ylmethyl)-7-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(oxo)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B1229923.png)
![N-[(Z)-3-[[(Z)-2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]formamide](/img/structure/B1229924.png)
